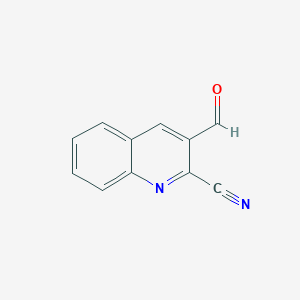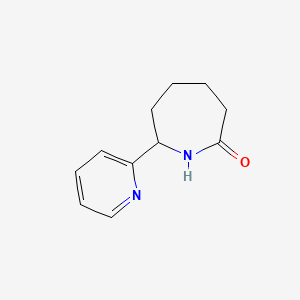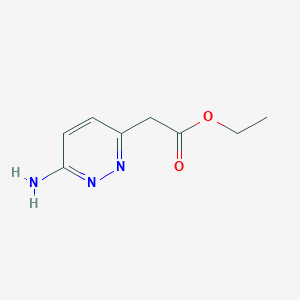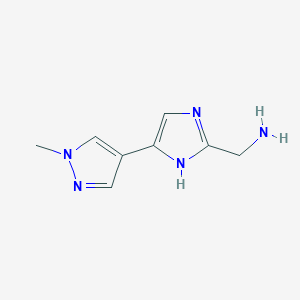
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one typically involves the Mannich reaction, where a quinoline derivative is reacted with formaldehyde and a primary or secondary amine. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes. Its hydroxyl and aminomethyl groups play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Aminomethyl-1H-imidazole dihydrochloride: Another aminomethyl derivative with different structural features and applications.
Aminomethyl propanol: A compound with similar aminomethyl functionality but different core structure and properties.
Uniqueness
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other aminomethyl derivatives.
特性
CAS番号 |
143554-29-4 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
2-(aminomethyl)-8-hydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c11-5-6-4-9(14)7-2-1-3-8(13)10(7)12-6/h1-4,13H,5,11H2,(H,12,14) |
InChIキー |
NCOWQOQNXIWXSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)


![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)




